molecular formula C14H17NO3 B2660848 Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate CAS No. 294862-04-7

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

Cat. No. B2660848
M. Wt: 247.294
InChI Key: VIDZRGGALVURAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (TBPA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 133-135°C and a boiling point of 215-218°C. TBPA is a versatile compound that is used as a starting material in organic synthesis, as an intermediate in drug synthesis, and as a reagent in various biological and biochemical studies.

Scientific Research Applications

Chiral Auxiliary Applications

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (TBOPC) has been used as a chiral auxiliary in various chemical syntheses. Studer, Hintermann, and Seebach (1995) employed TBOPC derivatives as chiral auxiliaries in peptide synthesis, demonstrating its utility in preparing enantiomerically pure compounds. This included the synthesis of 2-methyl-3-phenylpropanoic acid and dipeptides with excellent selectivity (Studer, Hintermann, & Seebach, 1995).

Synthesis of Heterocyclic Compounds

TBOPC is also instrumental in synthesizing various heterocyclic compounds. Padwa, Brodney, and Lynch (2003) described the preparation and Diels‐Alder reaction of 2‐amido substituted furan using a derivative of TBOPC, showcasing its role in complex organic transformations (Padwa, Brodney, & Lynch, 2003).

Pharmaceutical Intermediates

TBOPC and its derivatives have been utilized in synthesizing pharmaceutical intermediates. For instance, Meyers et al. (2009) developed synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a TBOPC-related compound, highlighting its potential in developing novel compounds for pharmaceutical applications (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Synthesis of Dendritic Macromolecules

In the field of polymer chemistry, TBOPC derivatives have been used in creating dendritic macromolecules. Pesak, Moore, and Wheat (1997) synthesized phenylacetylene dendrimers terminated with TBOPC derivatives, demonstrating its utility in creating complex molecular architectures (Pesak, Moore, & Wheat, 1997).

properties

IUPAC Name

tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDZRGGALVURAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

Citations

For This Compound
1
Citations
JT Malinowski - 2013 - search.proquest.com
The diastereoselective synthesis of β-hydroxy ketones via quaternary Claisen condensation is described. This was accomplished via three-component coupling technology …
Number of citations: 3 search.proquest.com

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